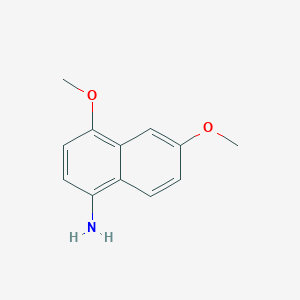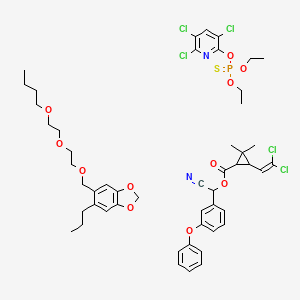![molecular formula C8H10O2 B14303581 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one CAS No. 112163-14-1](/img/structure/B14303581.png)
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an ethenyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency . Another method involves the use of zirconium chloride catalysts to synthesize tetrasubstituted cyclopent-2-en-1-ones from corresponding ketones and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclopentenone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds within the cyclopentenone ring . This reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the ethenyloxy methyl group.
2-Methyl-2-cyclopenten-1-one: A methyl-substituted derivative.
2-(1H-benzo[d]imidazol-1-yl)cyclopent-2-en-1-one: A heterocyclic analog with a benzoimidazole substituent.
Uniqueness
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is unique due to its ethenyloxy methyl group, which imparts distinct reactivity and potential applications compared to its simpler analogs. This substitution allows for more diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
112163-14-1 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-(ethenoxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-2-10-6-7-4-3-5-8(7)9/h2,4H,1,3,5-6H2 |
InChI-Schlüssel |
NGSTXUIQHVUHHF-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC1=CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



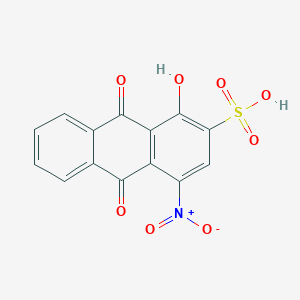
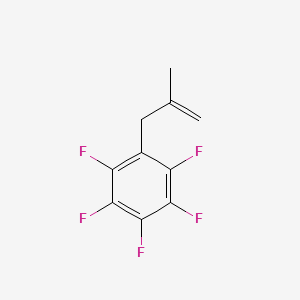
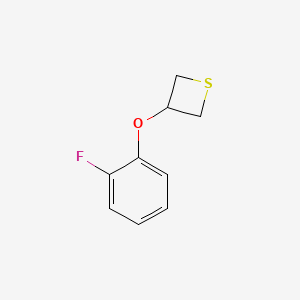
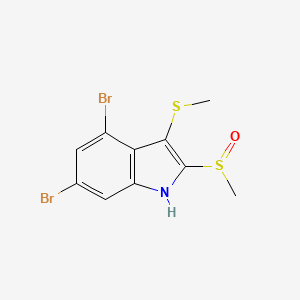

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
